molecular formula C16H16FN5OS3 B2701560 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 896050-84-3

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2701560
CAS No.: 896050-84-3
M. Wt: 409.52
InChI Key: DSESCWVOCKYGOF-UHFFFAOYSA-N
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Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and an acetamide moiety at position 2. The acetamide branch is further functionalized with a sulfanyl-linked 1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl group.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5OS3/c1-2-24-16-21-20-14(26-16)19-13(23)10-25-15-18-7-8-22(15)9-11-3-5-12(17)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSESCWVOCKYGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol or its derivatives.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of glyoxal with an appropriate amine.

    Coupling Reactions: The final compound can be obtained by coupling the thiadiazole and imidazole intermediates using suitable coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution

The thiadiazole ring’s 5-(ethylsulfanyl) group acts as a leaving group in substitution reactions. For example, in the synthesis of related compounds, chloroacetyl chloride reacts with the amine group of the thiadiazole to form a reactive intermediate .

Cyclization Reactions

The imidazole moiety’s conjugation and aromaticity influence cyclization pathways. The compound’s structure suggests potential for intramolecular cyclization under specific conditions, though detailed mechanisms require further study.

Analytical Data

Property Value
Molecular FormulaC₁₉H₁₆F N₄ O S₃
Molecular Weight~392.48 g/mol
SMILESCCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2

Reaction Conditions and Purification

  • Reagents : Chloroacetyl chloride, TEA, DMF, acetonitrile .

  • Temperature : Low-temperature nucleophilic substitution (268 K) followed by reflux (5 h) .

  • Purification : Column chromatography and crystallization from methanol .

Intermediates and Stability

The intermediate 2-Chloro-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide is critical for subsequent coupling. Its stability under reflux conditions (e.g., acetonitrile) ensures efficient reaction progression .

Functional Group Interactions

The 4-fluorophenylmethyl group on the imidazole moiety introduces electron-withdrawing effects, potentially altering reactivity. This substitution may enhance solubility or binding affinity in biological systems.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit notable antimicrobial properties. In vitro studies have shown that N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated significant antibacterial effects against various strains such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Antitumor Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. A series of compounds similar to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide were synthesized and tested against breast cancer cell lines. Some compounds exhibited IC50 values lower than those of standard chemotherapy agents like cisplatin, indicating their potential as effective anticancer agents .

Antitubercular Activity

The compound has also been evaluated for its efficacy against Mycobacterium tuberculosis. Certain derivatives showed promising results with minimum inhibitory concentration (MIC) values that suggest superior activity compared to traditional antitubercular drugs .

Case Study 1: Antimicrobial Efficacy

A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of various thiadiazole derivatives against multiple bacterial strains. The compound was found to outperform commercial antibiotics in specific assays .

Case Study 2: Anticancer Properties

In a recent pharmacological study, a series of thiadiazole derivatives were tested against breast cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.3 μM against the MDA-MB-231 cell line, which is significantly lower than that of cisplatin (IC50 6 μM), indicating its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,3,4-Thiadiazole - 5-Ethylsulfanyl
- 2-Acetamide with imidazole-fluorophenyl sulfanyl
~437.5* Fluorophenyl enhances lipophilicity
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide 1,2,4-Thiadiazole - 3-Methylsulfanyl
- 4-Fluorophenyl acetamide
~355.4 Lacks imidazole; simpler aromatic substitution
N-[5-[(4-Cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-indol-3-yl)acetamide 1,3,4-Thiadiazole - 4-Cyanophenylmethylsulfanyl
- Indole-acetamide
405.5 Cyanophenyl increases polarity vs. fluorophenyl
2-[[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide 1,3,4-Thiadiazole - 4-Chlorophenylmethylsulfanyl
- Mesityl acetamide
~481.1 Chlorine substituent; bulky mesityl group

*Calculated based on analogous compounds in and .

Key Observations :

  • The target compound’s 4-fluorophenylmethylimidazole group distinguishes it from simpler analogues with single aromatic rings (e.g., ). This moiety may enhance binding to hydrophobic enzyme pockets while maintaining moderate polarity .
  • Ethylsulfanyl at position 5 of the thiadiazole offers a balance between steric bulk and electron-donating capacity compared to methylsulfanyl () or cyanophenylmethylsulfanyl ().

Table 2: Reported Bioactivities of Analogues

Compound Class Biological Activity Mechanism/Relevance to Target Compound Evidence
5-Nitroimidazole derivatives (e.g., ) Antibacterial (Clostridioides difficile), antiparasitic (superior to metronidazole) Nitro group enables redox activation; thiadiazole may enhance uptake
Chiral sulfoxide-imidazoles (e.g., ) p38 MAP kinase inhibition Fluorophenyl and sulfinyl groups critical for ATP-binding pocket interaction
Thiadiazole-acetamides (e.g., ) Not explicitly reported; structural similarity suggests kinase/microbial target potential Indole and cyanophenyl may modulate solubility and target affinity

Implications for Target Compound :

  • The imidazole-fluorophenyl group in the target compound mirrors kinase inhibitors (e.g., ), where fluorinated aromatics improve metabolic stability and binding specificity.
  • The absence of a nitro group (cf. ) suggests the target compound may prioritize kinase inhibition over antimicrobial redox activity.

Key Insights :

  • The target compound’s low water solubility aligns with its hydrophobic substituents, necessitating formulation strategies for bioavailability.
  • Synthetic routes for thiadiazole-acetamides (e.g., ) often involve multi-step coupling, whereas nitroimidazoles () prioritize VNS reactions.

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound that incorporates both thiadiazole and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Structural Overview

The compound features a thiadiazole ring and an imidazole ring , which contribute to its biological activity. The presence of sulfur in the thiadiazole structure is significant as it enhances the compound's ability to penetrate microbial cell walls, making it a promising candidate for antimicrobial applications.

2. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. For instance:

  • In vitro studies have shown that compounds similar to this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli .
  • The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.03 µg/mL , indicating strong efficacy .
Microorganism MIC (µg/mL)
Staphylococcus aureus0.03
Bacillus subtilis0.03
Escherichia coli0.5

3. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied:

  • The compound has shown cytotoxic activity against various cancer cell lines, with IC50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .
  • Specific studies have highlighted its effectiveness against human cervical carcinoma (HeLa) and lung carcinoma (A549) cells, demonstrating significant antiproliferative effects .

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of several thiadiazole derivatives:

  • Compounds were screened across multiple concentrations (0.125 to 16 µM), revealing promising candidates with notable growth inhibition in pancreatic cancer cell lines .
Cell Line IC50 (µM)
HeLa1.5
A5494.04
SUIT-23.0

The mechanisms underlying the biological activities of these compounds involve various pathways:

  • Antibacterial Mechanism : The sulfur-containing structure allows for effective disruption of microbial cell wall integrity.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways and by inhibiting key signaling proteins involved in cell proliferation .

5. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, thiadiazole derivatives have been reported to possess:

  • Anti-inflammatory properties , making them potential candidates for treating inflammatory diseases.
  • Anticonvulsant activities , indicating their utility in neurological disorders .

Q & A

Q. What are the established synthetic pathways for this compound?

The synthesis typically involves nucleophilic substitution reactions. For example, the thiol group on the 1,3,4-thiadiazole ring reacts with α-chloroacetamide derivatives in the presence of potassium carbonate as a base. Ethanol or methanol is often used as the solvent, followed by recrystallization to purify the product . The 4-fluorophenylmethylimidazole moiety is synthesized separately via condensation of 4-fluoroaniline derivatives with isocyanides, followed by cyclization .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures. Hydrogen bonding and π-π stacking interactions between thiadiazole and imidazole rings are critical for stability .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethylsulfanyl at C5 of thiadiazole, fluorophenylmethyl at N1 of imidazole).
  • Mass spectrometry (EIMS) : Validates molecular weight (e.g., m/z peaks corresponding to fragments like [C10H11N3O]+) .
  • FT-IR : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

Systematic SAR studies reveal:

  • Thiadiazole modifications : Replacing ethylsulfanyl with methylsulfanyl reduces steric hindrance but may decrease lipophilicity, impacting membrane permeability .
  • Imidazole substituents : The 4-fluorophenylmethyl group enhances COX-2 inhibition compared to non-fluorinated analogs, likely due to improved electronic effects .

Table 1 : Enzyme inhibition (IC50_{50}) of derivatives

Substituent on ThiadiazoleIC50_{50} (COX-1)IC50_{50} (COX-2)
Ethylsulfanyl12.5 µM0.8 µM
Methylsulfanyl18.2 µM1.2 µM
Data adapted from comparable analogs in

Q. What computational strategies predict target binding modes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes like COX-2. The acetamide group forms hydrogen bonds with Arg120, while the fluorophenyl group occupies a hydrophobic pocket . Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity .

Q. How to resolve contradictions in enzyme inhibition data?

  • Experimental variables : Buffer pH (e.g., Tris-HCl vs. phosphate) can alter ionization states of active site residues.
  • Crystallographic vs. solution-state data : Crystal packing forces in SC-XRD may misrepresent flexible regions (e.g., ethylsulfanyl orientation). Validate with solution NMR or mutagenesis studies .

Q. What are the challenges in optimizing bioavailability?

  • LogP optimization : The compound’s high logP (~3.5) due to aromatic and sulfur groups may limit aqueous solubility. Introduce polar groups (e.g., hydroxyl) without disrupting target binding .
  • Metabolic stability : Sulfur atoms are prone to oxidation. Replace thioether with sulfone or stabilize via steric shielding .

Methodological Guidance

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time for imidazole-thiadiazole coupling (40% yield improvement vs. conventional heating) .
  • Crystallization Tips : Slow evaporation from DMSO/water (7:3 v/v) yields diffraction-quality crystals .
  • Data Reproducibility : Always report reaction conditions (e.g., molar ratios, solvent purity) to enable replication .

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